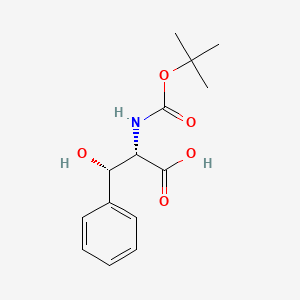

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Description

Systematic Nomenclature and IUPAC Conventions

The compound (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is named according to IUPAC guidelines, which prioritize functional group hierarchy and stereochemical descriptors. The root name "propanoic acid" indicates a three-carbon carboxylic acid. The substituents are numbered to assign the lowest possible locants:

- A tert-butoxycarbonyl (Boc) group is attached to the amino group at position 2.

- A hydroxyl group and a phenyl ring are bonded to position 3.

The stereochemical prefixes (2S,3S) specify the absolute configuration at carbons 2 and 3. The Boc group, a common protecting group in peptide synthesis, is denoted as tert-butoxycarbonyl. Synonyms for this compound include Boc-L-β-hydroxyphenylalanine and (2S,3S)-3-hydroxy-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid.

Molecular Formula: C₁₄H₁₉NO₅

Molar Mass: 281.30 g/mol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 517894-64-3, 950187-13-0 | |

| Optical Activity | [α]²⁰/D = +25° (c=1%, EtOH) |

Stereochemical Configuration Analysis

The (2S,3S) configuration arises from the spatial arrangement of substituents around the two chiral centers (C2 and C3). Key findings include:

- C2 Stereochemistry: The amino group (protected by Boc) and the carboxylic acid group occupy distinct spatial positions, confirmed by nuclear Overhauser effect (NOE) spectroscopy.

- C3 Stereochemistry: The hydroxyl and phenyl groups exhibit a syn periplanar arrangement, as observed in X-ray diffraction studies of analogous compounds.

The compound’s optical rotation ([α]²⁰/D = +25°) aligns with its (2S,3S) configuration, distinguishing it from diastereomers such as (2R,3S)- and (2S,3R)-forms, which display opposing or neutral rotations.

Crystallographic Studies and Solid-State Conformation

X-ray crystallography reveals the following structural features:

- Hydrogen Bonding: The hydroxyl group at C3 forms intramolecular hydrogen bonds with the Boc-protected amino group, stabilizing a pseudo-cyclic conformation.

- Phenyl Ring Orientation: The phenyl group adopts a equatorial position relative to the propanoic acid backbone, minimizing steric clash with the Boc group.

Unit Cell Parameters (Representative Data):

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.92, 10.15, 12.30 |

| α, β, γ (°) | 90, 90, 90 |

These observations are consistent with similar Boc-protected β-hydroxy amino acids, where steric bulk from the tert-butyl group influences packing efficiency.

Comparative Analysis with Diastereomeric Forms

The (2S,3S) diastereomer exhibits distinct physicochemical properties compared to its (2R,3S) and (2S,3R) counterparts:

| Property | (2S,3S) Form | (2R,3S) Form | (2S,3R) Form |

|---|---|---|---|

| Melting Point (°C) | 85–87 | 72–74 | 79–81 |

| Solubility in DCM | High | Moderate | Low |

| Enzymatic Reactivity | Substrate for L-specific proteases | Inert toward L-proteases | Partial recognition |

The (2S,3S) configuration’s compatibility with L-amino acid-processing enzymes makes it valuable in peptide synthesis, whereas other diastereomers show reduced biochemical utility. Synthesis routes often employ chiral auxiliaries or asymmetric catalysis to enforce the desired stereochemistry.

Properties

Molecular Formula |

C14H19NO5 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1 |

InChI Key |

NONUVMOXNPGTBK-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid generally involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction or retention of the hydroxy group at the β-position.

- Installation or preservation of the phenyl substituent at the β-carbon.

- Control of stereochemistry to ensure the (2S,3S) configuration.

Stepwise Synthetic Route

A typical synthetic route includes the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Use of (2S,3S)-3-phenylisoserine or related amino acid derivatives | (2S,3S)-3-Phenylisoserine hydrochloride salt | Commercially available or synthesized via chiral resolution |

| 2. Protection of Amino Group | Boc protection using tert-butoxycarbonyl anhydride (Boc2O) | Boc2O, base (e.g., NaHCO3), solvent (e.g., dichloromethane), 45-55°C | Ensures amino group stability during subsequent steps |

| 3. Esterification | Formation of ester derivatives (e.g., ethyl ester) to facilitate reactions | Ethanol, acid catalyst (e.g., H2SO4), reflux | Enhances solubility and reactivity |

| 4. Benzylation of Hydroxy Group | Selective benzylation of the β-hydroxy group to form 2-benzyloxy derivative | Sodium hydride (NaH), benzyl bromide or benzyl chloride, organic solvent (e.g., THF, DMF), 0-35°C | Protects hydroxy group, improves stability |

| 5. De-esterification | Hydrolysis of ester to yield free acid | Aqueous base (LiOH, NaOH, KOH), alcohol or ketone solvent, room temperature to 35°C | Converts ester back to acid form |

| 6. Purification and Isolation | Extraction, solvent recovery, drying, and crystallization | Organic solvents (e.g., dichloromethane), drying agents (Na2SO4), anti-solvents (hydrocarbon solvents C6-C8) | Achieves high purity and yield |

Detailed Example from Patent Literature

A patented process (WO2012117417A1) describes the preparation of a closely related compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares similar synthetic principles applicable to the (2S,3S) isomer:

- Stage 1: Esterification of (2R,3S)-3-phenylisoserine hydrochloride in ethanol with sulfuric acid at 45-55°C for 7-8 hours.

- Stage 2: Boc protection of the amino group using tert-butoxycarbonyl anhydride and sodium bicarbonate in dichloromethane at 45-55°C.

- Stage 3: Benzylation of the hydroxy group using sodium hydride and benzyl bromide in an organic solvent at 0-35°C.

- Stage 4: De-esterification using aqueous base (LiOH, NaOH, or KOH) in an alcohol or ketone solvent at room temperature.

- Purification: Solvent extraction, drying with anhydrous sodium sulfate, concentration, and crystallization using hydrocarbon anti-solvents.

This process emphasizes the use of inexpensive, non-hazardous reagents and mild reaction conditions to achieve high yield and purity.

Reaction Conditions and Reagents

| Reaction Step | Reagents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Amino Protection | Boc2O, NaHCO3 | Dichloromethane (DCM) | 45-55°C | Mild base to neutralize acid byproducts |

| Benzylation | NaH, Benzyl bromide | THF, DMF, or C1-C4 alcohols | 0-35°C | Controlled temperature to avoid side reactions |

| De-esterification | LiOH, NaOH, KOH | Alcohols (C1-C4), Ketones (C3-C8) | 0-35°C (room temp preferred) | Hydrolysis to free acid |

| Purification | Organic solvents, Hydrocarbon anti-solvents (C6-C8) | DCM, hexane, heptane | Ambient | Extraction and crystallization |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, ensuring unreacted starting material is below 0.5%.

- Solvent Recovery and Extraction: Removal of reaction solvents followed by extraction with non-polar solvents to separate product.

- Drying: Use of anhydrous sodium sulfate or similar desiccants to remove residual water.

- Crystallization: Addition of hydrocarbon anti-solvents (e.g., hexane, heptane) to precipitate the pure product.

- Filtration and Drying: Final isolation of the compound as a solid with high purity.

Research Findings and Optimization

- The benzylation step is critical for protecting the hydroxy group and is optimized at low temperatures (0-35°C) to minimize side reactions.

- De-esterification is efficiently performed at room temperature using mild bases, avoiding harsh conditions that could racemize or degrade the product.

- The use of tert-butoxycarbonyl protection stabilizes the amino group during multi-step synthesis.

- Purification steps involving solvent extraction and crystallization yield a product suitable for further synthetic applications, such as in the synthesis of taxane derivatives like docetaxel and cabazitaxel.

Summary Table of Preparation Method

| Step No. | Process Stage | Key Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|---|

| 1 | Esterification | (2S,3S)-3-Phenylisoserine.HCl, EtOH, H2SO4 | 45-55°C, 7-8 h | Convert acid to ester | Ethyl ester intermediate |

| 2 | Boc Protection | Boc2O, NaHCO3, DCM | 45-55°C | Protect amino group | Boc-protected amino ester |

| 3 | Benzylation | NaH, Benzyl bromide, THF/DMF | 0-35°C | Protect hydroxy group | 2-Benzyloxy derivative |

| 4 | De-esterification | LiOH/NaOH/KOH, alcohol/ketone solvent | RT to 35°C | Hydrolyze ester to acid | Free acid form |

| 5 | Purification | Solvent extraction, drying, crystallization | Ambient | Isolate pure product | High purity (2S,3S)-Boc amino acid |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Jones reagent (chromic acid in acetone) is commonly used.

Reduction: Sodium borohydride in methanol is a typical reducing agent.

Deprotection: Trifluoroacetic acid in dichloromethane is used to remove the Boc group.

Major Products Formed

Oxidation: Formation of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-oxo-3-phenylpropanoic acid.

Reduction: Regeneration of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid.

Deprotection: Formation of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid.

Scientific Research Applications

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It participates in pathways related to amino acid metabolism and peptide synthesis.

Effects: The compound’s effects are mediated through its ability to act as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 32926-36-6 (ChemBK, 2015) , 959578-42-8 (Crysdot LLC, 2022)

- Molecular Formula: C₁₄H₁₉NO₅

- Molecular Weight : 281.3 g/mol

- Structural Features: Stereochemistry: (2S,3S) configuration. Functional groups: Boc-protected amino group (-NHBoc), β-hydroxy group, and phenyl ring. Role: A β-hydroxy-α-amino acid derivative used in peptide synthesis to introduce stereochemical rigidity or hydrogen-bonding motifs .

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Stereochemical and Functional Group Modifications

Biological Activity

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, often referred to as Boc-L-tyrosine, is an important compound in medicinal chemistry and biochemistry. Its structure comprises a phenyl group, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in peptide synthesis.

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- CAS Number : 1134779-28-4

1. Antimicrobial Activity

Research indicates that compounds similar to (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid exhibit significant antimicrobial properties. For example, studies have shown that derivatives of amino acids with similar structures possess bactericidal effects against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 29 | 15.62 | 31.25 | Bactericidal |

| Staphylococcus epidermidis | 3.91 | 15.62 | Bactericidal |

These results suggest that the compound may be effective against multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives show low toxicity to normal cell lines (e.g., L929), others may exhibit varying degrees of cytotoxic effects depending on their structural modifications. For instance, certain derivatives demonstrated increased cell viability at specific concentrations, indicating potential applications in cancer therapeutics where selective targeting of cancer cells is desirable .

3. Lipophilicity and Solubility

The lipophilicity of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is influenced by the presence of hydrophobic groups such as the phenyl moiety and the Boc group. These properties are crucial for the compound's absorption and distribution within biological systems, impacting its overall efficacy as a drug candidate .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various amino acid derivatives against common bacterial strains. The findings indicated that compounds with similar structural features to (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid exhibited effective inhibition against Gram-positive bacteria with MIC values ranging from 3.91 to 250 µg/mL .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of these compounds on human cell lines (A549 and HepG2). The results showed that certain derivatives led to enhanced cell viability at lower concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into amino acid derivatives like (2S,3S)-2-((Boc)amino)-3-hydroxy-3-phenylpropanoic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. For example, in the synthesis of structurally similar Boc-protected amino acids, reactions are carried out in polar aprotic solvents like DMF or THF with bases such as imidazole or LiOH to deprotonate the amino group, enabling nucleophilic attack on the Boc anhydride . Purification often involves extraction (e.g., ethyl acetate/water) and column chromatography using gradients of petroleum ether and ethyl acetate .

Q. How is the stereochemical integrity of the (2S,3S) configuration maintained during synthesis?

Stereochemical control is achieved through chiral starting materials and reaction conditions that minimize racemization. For instance, coupling reactions using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature preserve stereochemistry by avoiding harsh conditions that might disrupt chiral centers . Monitoring optical rotation or chiral HPLC post-synthesis can confirm configuration retention.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR spectroscopy : H and C NMR verify regiochemistry and Boc-group integrity (e.g., tert-butyl peaks at ~1.4 ppm) .

- LCMS (ES) : Confirms molecular weight and detects impurities (e.g., [M+H]+ ions) .

- HPLC : Reverse-phase HPLC with phenyl columns resolves diastereomers or by-products .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields of Boc-protected intermediates?

Optimization strategies include:

- Reagent selection : Using DCC/DMAP for amide bond formation reduces racemization compared to carbodiimides alone .

- Solvent choice : Dichloromethane or THF enhances reagent solubility and reaction efficiency .

- Temperature control : Reactions performed at 0–25°C minimize side reactions . Post-reaction, quenching with water and extraction with ethyl acetate isolates the product, followed by preparative HPLC for high-purity yields .

Q. What are common pitfalls in synthesizing hydroxy-bearing Boc-amino acids, and how can they be addressed?

Challenges include:

- Hydroxy group oxidation : Use inert atmospheres (N/Ar) and antioxidants like BHT during prolonged reactions.

- By-product formation : Competing esterification of the hydroxy group can occur; this is mitigated by protecting the hydroxyl with TBDMS-Cl (tert-butyldimethylsilyl chloride) before Boc introduction .

- Low coupling efficiency : Pre-activation of carboxylic acids with HOBt (hydroxybenzotriazole) enhances reactivity .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS fragments)?

Discrepancies may arise from:

- Solvent effects : Deuterated solvents or trace water can shift NMR peaks; always report solvent conditions .

- Tautomerism : The hydroxy and amino groups may exhibit tautomeric forms, resolved by 2D NMR (e.g., COSY, HSQC) .

- Degradation during LCMS : Soft ionization (ESI) and lower source temperatures reduce fragmentation artifacts. Cross-validation with independent methods (e.g., IR spectroscopy) clarifies ambiguities.

Methodological Considerations

Q. What strategies are employed to scale up synthesis without compromising stereochemical purity?

Scalable approaches include:

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing racemization risks.

- Catalytic methods : Enzymatic catalysis (e.g., lipases) or asymmetric organocatalysts for enantioselective synthesis .

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time.

Q. How can computational chemistry aid in predicting reactivity or optimizing reaction pathways?

DFT (Density Functional Theory) calculations model transition states to predict regioselectivity in Boc protection or coupling steps. Molecular docking studies assess steric hindrance from the phenyl group, guiding solvent/reagent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.